4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of two chlorine atoms, one on the pyrazolo ring and the other on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound also induces apoptosis within HCT cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also displayed potent dual activity against the examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
Similar pyrazolo[1,5-a]pyrazines have been found to inhibit CDK2, a cyclin-dependent kinase . This suggests that 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine may interact with enzymes such as CDK2 and potentially other proteins involved in cell cycle regulation.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . These compounds have been found to inhibit the growth of cell lines such as MCF-7 and HCT-116 , suggesting that this compound may have similar effects.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through interactions with biomolecules such as CDK2 . It may inhibit the activity of CDK2, leading to alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 4-chlorobenzoyl chloride.
Formation of Hydrazone: 4-chlorophenylhydrazine reacts with 4-chlorobenzoyl chloride to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazolo[1,5-a]pyrazine core.
Chlorination: The final step involves the chlorination of the pyrazolo[1,5-a]pyrazine core to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The pyrazolo[1,5-a]pyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms and additional triazole ring.
Uniqueness
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and electronic properties make it a valuable scaffold for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLFXLCPZJBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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